Ethyl 4-methyl-3-oxooctanoate
Description
Ethyl 4-methyl-3-oxooctanoate (CAS 872346-82-2) is a β-keto ester with the molecular formula C₁₁H₂₀O₃ and a purity grade of 98% . It is also known by alternative names such as Ethyl 3-Oxo-4-methylvalerate, NSC 62029, and γ,γ-Dimethylacetoacetic Acid Ethyl Ester . This compound is primarily utilized in biomedical research as a biochemical intermediate due to its reactive β-keto ester moiety, which participates in condensation and cyclization reactions .
Properties
IUPAC Name |
ethyl 4-methyl-3-oxooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-4-6-7-9(3)10(12)8-11(13)14-5-2/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCIFUFISLLGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-3-oxooctanoate is typically synthesized through the reaction of octanoic acid with ethyl formate, followed by an oxidation reaction to yield the target compound . The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the desired product is obtained efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under optimized conditions to maximize yield and purity. The process includes the use of high-purity reactants and advanced catalytic systems to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-methyl-3-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-methyl-3-oxooctanoate belongs to a class of β-keto esters with varying chain lengths, substituents, and ester groups. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Table 1: Comparative Analysis of this compound and Analogs
Key Observations:
Chain Length and Lipophilicity: this compound has an 8-carbon backbone, resulting in higher molecular weight (200.28 g/mol) and lipophilicity compared to shorter-chain analogs like Ethyl 4-methyl-3-oxohexanoate (C₉H₁₄O₃) . This enhances its membrane permeability in biological systems.
Substituent Effects: The chloro group in Ethyl 4-chloro-3-oxobutanoate increases electrophilicity, making it reactive in nucleophilic substitutions (e.g., alkylation reactions) . The methoxy group in Methyl 4-methoxy-3-oxobutyrate improves solubility in polar solvents due to its electron-donating nature .
Ester Group Influence: Ethyl esters (e.g., this compound) are less polar than methyl esters (e.g., Methyl 4-methoxy-3-oxobutyrate), favoring solubility in organic solvents .
Reactivity and Stability
- Keto-Enol Tautomerism: All β-keto esters exhibit tautomerism, but substituents like methyl groups (in this compound) stabilize the keto form, reducing enol reactivity compared to unsubstituted analogs .
- Halogenated Derivatives: Ethyl 4-chloro-3-oxobutanoate’s chloro group accelerates reactions like Claisen condensations but may introduce instability under basic conditions .
Biological Activity
Ethyl 4-methyl-3-oxooctanoate is a compound of increasing interest in biological research due to its diverse potential applications in medicine and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is an ester with the molecular formula . It is characterized by a carbon chain that influences its interactions with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. The compound acts as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can influence cellular pathways, contributing to the compound's biological effects.
Key Mechanisms:
- Enzyme Interaction : this compound may interact with enzymes involved in metabolic pathways, affecting their activity and stability.
- Metabolite Formation : The enzymatic conversion of this compound can yield bioactive metabolites that exhibit therapeutic properties.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be utilized in developing new antimicrobial agents.
- Antioxidant Properties : this compound has been identified as an antioxidant, protecting cells from oxidative stress and potential damage.
- Neuroprotective Effects : Research indicates that the compound may protect neurons from toxicity, suggesting potential applications in neurodegenerative diseases.
Case Studies and Experimental Data
A variety of studies have investigated the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Antioxidant Activity | Showed a reduction in oxidative stress markers in cell cultures treated with the compound. |
| Study C | Neuroprotection | Indicated protective effects against neurotoxic agents in neuronal cell lines. |
Applications in Medicine and Industry
This compound holds promise for various applications:
- Pharmaceuticals : Its potential as an antimicrobial and neuroprotective agent could lead to new therapeutic formulations.
- Food Industry : The compound's flavoring properties make it suitable for use in food products.
- Cosmetics : Its antioxidant activity may be beneficial in skincare formulations aimed at reducing oxidative damage.
Q & A
Q. What are the established synthetic routes for Ethyl 4-methyl-3-oxooctanoate, and how do reaction conditions influence yield?
this compound can be synthesized via Claisen condensation or alkylation of β-keto esters. A representative method involves reacting ethyl acetoacetate derivatives with alkyl halides under basic conditions (e.g., sodium ethoxide in anhydrous ethanol). For example, methyl 4-oxooctanoate was prepared via tricyclopentylborane-mediated coupling under nitrogen, achieving 76% yield after distillation . Key variables include temperature control (e.g., 40–45°C for 24 hours), inert atmosphere, and stoichiometric ratios of reagents. Lower yields may arise from incomplete esterification or side reactions like keto-enol tautomerization.
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- ¹H NMR : Peaks at δ 0.91 (triplet, terminal CH₃), 1.1–1.8 (m, methylene protons from the octanoate chain), 2.3–2.8 (m, α-protons to carbonyl groups), and 3.63 (s, ethoxy group) are typical for β-keto esters .
- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and 1210–1160 cm⁻¹ (C-O stretching) . Discrepancies in peak positions may arise from solvent effects or impurities, requiring calibration against reference spectra.
Q. What chromatographic methods are suitable for purity assessment?
Reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) is effective. For ethyl 4-chloro-3-oxobutanoate, a similar β-keto ester, mobile phases like acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid achieved baseline separation . Adjusting gradient elution or using mass spectrometry (LC-MS) enhances specificity for trace impurities.
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic additions?
The β-keto ester’s electrophilic carbonyl groups are susceptible to nucleophilic attack (e.g., Grignard reagents). Steric hindrance from the 4-methyl group may direct nucleophiles to the less hindered 3-oxo position. Computational studies (DFT) can model transition states, while kinetic experiments under varying temperatures quantify activation parameters . Competing pathways (e.g., enolate formation vs. direct attack) should be monitored via in situ IR or quenching experiments.
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility)?
Discrepancies often stem from polymorphic forms or residual solvents. For example, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a melting point of 270–272°C, but hygroscopicity may lower observed values . Recrystallization from anhydrous solvents (e.g., dry ethanol) and differential scanning calorimetry (DSC) can verify purity. Cross-validate solubility data using Hansen solubility parameters .
Q. How can catalytic systems optimize asymmetric synthesis of this compound derivatives?
Chiral catalysts (e.g., organocatalysts or transition-metal complexes) enable enantioselective alkylation. For instance, proline-derived catalysts induce asymmetry in β-keto ester alkylation with ee >90%. Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) and kinetic resolution studies are critical to optimize catalyst loading and solvent polarity .
Methodological Considerations
Q. What experimental controls are essential in stability studies under varying pH and temperature?
- Controls : Include blank (solvent-only) and inert atmosphere (N₂) samples to isolate degradation pathways.
- Analytics : Track ester hydrolysis via HPLC (loss of parent compound) or NMR (appearance of carboxylic acid protons). For example, Ethyl 2-oxo-4-phenylbutyrate showed instability at pH <3, with t₁/₂ = 8 hours at 25°C .
- Statistical rigor : Triplicate trials and ANOVA assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
